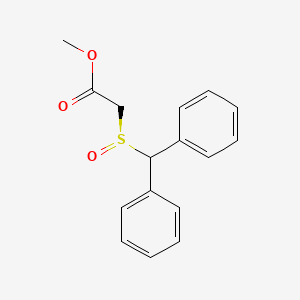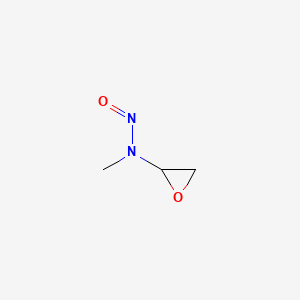
Chlorhydrate de 1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-amine
Vue d'ensemble
Description
Le 5-(2-aminopropyl)-2,3-dihydrobenzofurane (chlorhydrate) est un composé appartenant aux classes des phénéthylamines et des amphétamines. Il s'agit d'un analogue de la 3,4-méthylènedioxyméthamphétamine (MDA) où l'oxygène hétérocyclique en position 3 du cycle 3,4-méthylènedioxy a été remplacé par un pont méthylène . Ce composé a été développé par une équipe dirigée par David E. Nichols à l'Université Purdue dans le cadre de ses recherches sur les analogues non neurotoxiques de la 3,4-méthylènedioxyméthamphétamine (MDMA) .
Applications De Recherche Scientifique
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) has several scientific research applications:
Mécanisme D'action
Target of Action
The primary targets of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride are the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound acts as a submicromolar inhibitor of both DAT and NET . By inhibiting these transporters, it prevents the reuptake of dopamine and norepinephrine into the presynaptic neuron, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action on the postsynaptic neuron, enhancing the neuronal signaling.
Analyse Biochimique
Biochemical Properties
1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, which can have various physiological effects .
Cellular Effects
The effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the serotonin signaling pathway by inhibiting the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft. This can result in altered mood and behavior, highlighting its potential impact on neurological functions .
Molecular Mechanism
At the molecular level, 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride exerts its effects through several mechanisms. It binds to specific receptors and transporters on the cell membrane, such as the serotonin transporter, and inhibits their function. This binding prevents the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. Additionally, this compound can modulate the activity of various enzymes involved in neurotransmitter metabolism, further influencing neurotransmitter levels and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride vary with different dosages in animal models. At low doses, it can enhance neurotransmitter levels and improve mood and cognitive function. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. These threshold effects highlight the importance of dosage regulation in potential therapeutic applications .
Metabolic Pathways
1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can then be further processed and excreted from the body. The compound’s interaction with these enzymes can also affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in certain tissues. This distribution is crucial for its biological activity and can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride is an important aspect of its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall biological effects .
Méthodes De Préparation
La synthèse du 5-(2-aminopropyl)-2,3-dihydrobenzofurane (chlorhydrate) implique plusieurs étapes :
Matière de départ : La synthèse commence avec le 2,3-dihydrobenzofurane.
Alkylation : Le 2,3-dihydrobenzofurane est alkylé avec un agent alkylant approprié pour introduire la chaîne latérale propylamine.
Formation du chlorhydrate : La dernière étape implique la formation du sel de chlorhydrate en faisant réagir la base libre avec de l'acide chlorhydrique.
Analyse Des Réactions Chimiques
Le 5-(2-aminopropyl)-2,3-dihydrobenzofurane (chlorhydrate) subit plusieurs types de réactions chimiques :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques correspondants, tandis que la réduction peut produire des amines secondaires.
4. Applications de la recherche scientifique
Le 5-(2-aminopropyl)-2,3-dihydrobenzofurane (chlorhydrate) a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme étalon de référence analytique en chimie médico-légale et en toxicologie.
5. Mécanisme d'action
Le mécanisme d'action du 5-(2-aminopropyl)-2,3-dihydrobenzofurane (chlorhydrate) implique son rôle d'agent de libération de la sérotonine. Il libère sélectivement la sérotonine en inhibant sa recapture, avec des valeurs de CI50 de 130 nM pour la sérotonine, 7 089 nM pour la dopamine et 3 238 nM pour la noradrénaline . Cette action sélective sur la sérotonine le distingue d'autres composés qui affectent plusieurs neurotransmetteurs de manière plus égale.
Comparaison Avec Des Composés Similaires
Le 5-(2-aminopropyl)-2,3-dihydrobenzofurane (chlorhydrate) est similaire à plusieurs autres composés :
6-(2-aminopropyl)-2,3-dihydrobenzofurane : Ce composé est plus équilibré dans son action sur la sérotonine, la dopamine et la noradrénaline, agissant de manière plus similaire à la MDA et au MDMA.
3,4-Méthylènedioxyméthamphétamine (MDA) : Le 5-(2-aminopropyl)-2,3-dihydrobenzofurane (chlorhydrate) est un analogue de la MDA, avec un pont méthylène remplaçant l'oxygène en position 3.
3,4-Méthylènedioxyméthamphétamine (MDMA) : Alors que le MDMA affecte la sérotonine, la dopamine et la noradrénaline, le 5-(2-aminopropyl)-2,3-dihydrobenzofurane (chlorhydrate) est plus sélectif pour la sérotonine.
Ces comparaisons mettent en évidence la sélectivité unique du 5-(2-aminopropyl)-2,3-dihydrobenzofurane (chlorhydrate) pour la sérotonine, le distinguant d'autres composés similaires.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11;/h2-3,7-8H,4-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKLFXQUBIRXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347763 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152623-94-4 | |
| Record name | 2,3-Dihydro-α-methyl-5-benzofuranethanamine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152623-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienal](/img/structure/B589986.png)



![9-Ethoxy-8-methyl-8-azaspiro[4.5]decan-7-one](/img/structure/B589990.png)

